molecular formula C17H22N2O4 B2671731 N-(2,3-Dimethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361768-08-1

N-(2,3-Dimethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2671731
CAS No.: 2361768-08-1
M. Wt: 318.373
InChI Key: PLGWDMQGNNHPEZ-UHFFFAOYSA-N
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Description

The compound “N-(2,3-Dimethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The 2,3-dimethoxyphenyl group suggests the presence of a phenyl ring (a hexagonal carbon ring) with two methoxy (OCH3) groups attached. The prop-2-enoyl group indicates a propene structure with a carbonyl group (C=O) at the end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the prop-2-enoyl moiety could potentially undergo nucleophilic addition reactions. The phenyl ring might participate in electrophilic aromatic substitution reactions, especially if activated by the methoxy groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups (like the carbonyl group and the amide linkage) could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperidine ring act on the central nervous system, but without more information, it’s impossible to predict the specific biological activity of this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the known activities of similar structures .

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-4-15(20)19-10-8-12(9-11-19)17(21)18-13-6-5-7-14(22-2)16(13)23-3/h4-7,12H,1,8-11H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGWDMQGNNHPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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